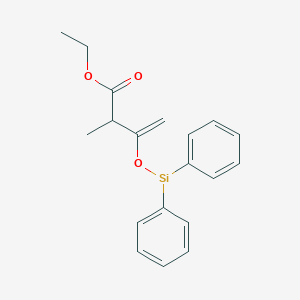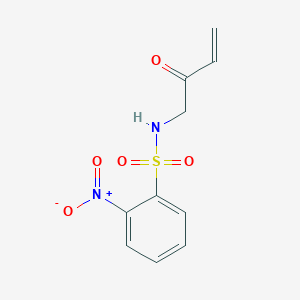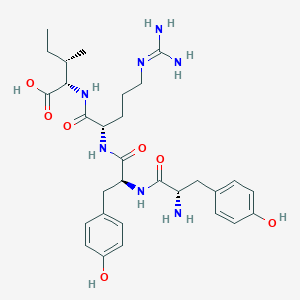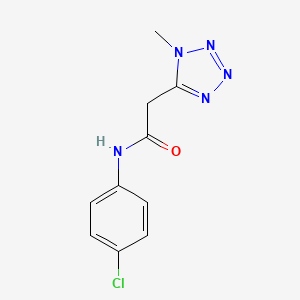
CID 15953448
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 15953448” is a chemical entity with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. The compound’s structure and characteristics make it a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 15953448” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically includes steps such as:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that undergo a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to achieve the desired product.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions efficiently.
Automation: Implementing automated systems to monitor and control the reaction parameters.
Quality Control: Ensuring consistent quality through rigorous quality control measures at various stages of production.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 15953448” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound participates in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Compound “CID 15953448” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is utilized in industrial processes, including the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of compound “CID 15953448” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, including:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, influencing cellular responses.
Comparaison Avec Des Composés Similaires
Compound “CID 15953448” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar structure but different functional groups.
Compound B: Shares similar biological activities but differs in its chemical properties.
Compound C: Exhibits comparable industrial applications but varies in its synthesis methods.
The uniqueness of compound “this compound” lies in its specific combination of properties, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C19H21O3Si |
|---|---|
Poids moléculaire |
325.5 g/mol |
InChI |
InChI=1S/C19H21O3Si/c1-4-21-19(20)15(2)16(3)22-23(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-15H,3-4H2,1-2H3 |
Clé InChI |
UDHIFGBRZIBEBX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B12623475.png)


![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12623488.png)
![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)
![2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B12623504.png)
![5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12623512.png)
![5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B12623516.png)
![[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12623523.png)
![5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12623529.png)

![2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12623544.png)
![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)
